2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid
Overview
Description
2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of an ethoxycarbonyl group attached to a butanoic acid backbone, with two methyl groups at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the alkylation of ethyl acetoacetate with isobutylene in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack by the isobutylene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can lead to the formation of amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Amides.
Scientific Research Applications
2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylate, which can further interact with biological molecules.
Comparison with Similar Compounds
2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid can be compared with other similar compounds such as:
Ethyl 3,3-dimethylbutanoate: Similar structure but lacks the carboxylic acid group.
3,3-Dimethylbutanoic acid: Lacks the ethoxycarbonyl group.
Ethyl acetoacetate: Contains a keto group instead of the carboxylic acid group.
The uniqueness of this compound lies in its combination of the ethoxycarbonyl and carboxylic acid groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
2-ethoxycarbonyl-3,3-dimethylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFLUUYBYPRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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